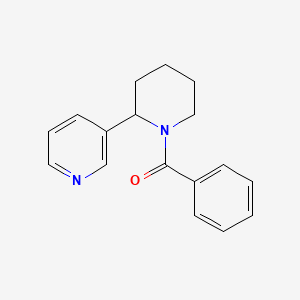

1-Benzoyl-2-(3-pyridinyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(2-pyridin-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(14-7-2-1-3-8-14)19-12-5-4-10-16(19)15-9-6-11-18-13-15/h1-3,6-9,11,13,16H,4-5,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBQHSXFMHGUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6944-24-7 | |

| Record name | 1-Benzoyl-2-(3-pyridinyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006944247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Sophisticated Synthetic Methodologies for 1 Benzoyl 2 3 Pyridinyl Piperidine and Its Analogues

Strategic Approaches to Piperidine (B6355638) Ring Construction and Functionalization

The creation of the 1-Benzoyl-2-(3-pyridinyl)piperidine structure requires careful strategic planning, involving either the pre-functionalization of a pyridine (B92270) ring followed by its reduction and acylation, or the construction of the piperidine ring with the desired substituents installed during the process.

Stereoselective Synthesis of the Piperidine Core

Achieving stereocontrol at the C2 position is paramount for producing enantiomerically pure 2-substituted piperidines. Several powerful strategies have been developed to this end.

One prominent approach is the asymmetric hydrogenation of pyridine derivatives . This method typically involves the activation of the pyridine ring by N-alkylation to form a pyridinium (B92312) salt, which is then reduced using a chiral catalyst. For instance, rhodium-catalyzed transfer hydrogenation of 2-substituted pyridinium salts using a chiral primary amine and formic acid can produce chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn This method is notable for its operational simplicity and tolerance of various functional groups. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of 2-arylpyridinium salts has been shown to be highly effective. researchgate.net

Another elegant strategy involves the stepwise dearomatization of pyridines . A chemo-enzymatic approach, for example, uses a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.govacs.org This method has been successfully applied to the synthesis of key precursors for drugs like Niraparib and Preclamol. nih.govacs.org A purely chemical approach involves the partial reduction of pyridine, followed by a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of the resulting 1,2-dihydropyridine to install a versatile boryl group.

Kinetic resolution of racemic N-Boc-2-arylpiperidines offers another route to enantioenriched products. rsc.orgmanchester.ac.uk This is often achieved through asymmetric deprotonation using a chiral base, such as n-butyllithium complexed with (-)-sparteine, followed by quenching with an electrophile. rsc.orgwhiterose.ac.uk This technique can provide both the enantioenriched starting material and a 2,2-disubstituted piperidine product with high enantiopurity. rsc.orgmanchester.ac.uk

Regioselective Introduction of Pyridine and Benzoyl Moieties

The precise placement of the 3-pyridinyl and benzoyl groups is critical. The synthesis of the 2-(3-pyridinyl)piperidine core can be approached by starting with 3-substituted pyridines. For example, a 3-arylpyridine can be partially reduced to a dihydropyridine (B1217469), which then undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with an aryl boronic acid to form a 3-substituted tetrahydropyridine. snnu.edu.cnacs.org Subsequent reduction of the remaining double bond and the pyridine nitrogen protecting group yields the desired 3-substituted piperidine. snnu.edu.cnacs.org

The introduction of the benzoyl group onto the piperidine nitrogen is a highly regioselective and generally straightforward transformation. The N-benzoylation of the secondary amine of the 2-(3-pyridinyl)piperidine intermediate is typically accomplished using benzoyl chloride under basic conditions, a classic reaction known as the Schotten-Baumann reaction. orgsyn.org This reaction is highly efficient and proceeds with excellent selectivity for the nitrogen atom over any other potentially reactive sites, ensuring the formation of the desired N-benzoyl amide. Alternative methods can utilize various coupling reagents developed for amide bond formation, many of which operate under mild conditions and are designed to prevent racemization if a chiral piperidine is used. rsc.org

Modern Catalytic Systems for the Formation of the this compound Scaffold

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of the title compound benefits immensely from advances in transition-metal catalysis, organocatalysis, and biocatalysis.

Transition Metal-Mediated Coupling Reactions

Transition metals, particularly palladium and rhodium, are workhorses in the synthesis of complex molecules. digitellinc.com A powerful method for forging the C2-aryl bond is the rhodium-catalyzed asymmetric reductive Heck reaction . This reaction couples a dihydropyridine with an appropriate boronic acid, such as 3-pyridinylboronic acid. snnu.edu.cnacs.org This strategy allows for the construction of the C-C bond and the creation of the stereocenter in a single, highly enantioselective step. acs.org

| Catalyst System | Substrates | Product Type | Key Features |

| [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | 3-Aryl-tetrahydropyridine | High yield and enantioselectivity; broad functional group tolerance. snnu.edu.cnacs.org |

| [Cp*RhCl₂]₂ | 2-Substituted pyridinium salts, Chiral primary amine | 2-Substituted piperidine | Reductive transamination; excellent diastereoselectivity; catalyst is not chiral. dicp.ac.cn |

| Pd₂(dba)₃ / BINAP | N-(2-pyridyl)piperidine, Aryl halides | N-(2-pyridyl)-2-arylpiperidine | C-H activation approach for direct arylation. |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also invaluable. These can be used to couple a 2-halopiperidine derivative with 3-pyridinylboronic acid or, conversely, a 2-borylpiperidine with a 3-halopyridine. Another advanced strategy involves the direct C-H activation of an N-protected piperidine at the C2 position, followed by coupling with an aryl halide. researchgate.net This avoids the pre-functionalization of the piperidine ring.

Organocatalytic and Biocatalytic Strategies for Asymmetric Variants

In the quest for greener and metal-free synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives.

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. A biomimetic approach for the synthesis of 2-substituted piperidines involves the organocatalytic Mannich reaction of a nucleophile (like acetone (B3395972) or malonates) with a cyclic imine (Δ¹-piperideine), which can be generated in situ. acs.orgnih.gov Catalysts such as L-proline can afford the desired products in good yields and with high enantiomeric excess. acs.orgnih.gov Domino reactions catalyzed by diarylprolinol silyl (B83357) ethers can construct polysubstituted piperidines from simple aldehydes and nitroolefins in a single step, creating multiple stereocenters with excellent control. acs.org

Biocatalysis offers the advantage of enzymes that operate under mild, aqueous conditions with exquisite selectivity. Chemoenzymatic cascades have proven highly effective for preparing chiral piperidines. nih.govacs.org One such system employs an ω-transaminase to perform a stereoselective monoamination of a 1,5-diketone, leading to an aminoketone that spontaneously cyclizes to a Δ¹-piperideine. nih.govnih.gov This intermediate can then be selectively reduced to furnish any of the four possible diastereomers of a 2,6-disubstituted piperidine. nih.gov Another innovative approach is the deracemization of N-substituted tetrahydropyridines using a combination of an amine oxidase and an imine reductase (IRED), which provides access to valuable 3-substituted piperidines. nih.gov

| Catalytic Strategy | Catalyst Type | Key Transformation | Advantages |

| Organocatalysis | L-Proline | Asymmetric Mannich reaction on Δ¹-piperideines | Metal-free, biomimetic, good to high ee. acs.orgnih.gov |

| Organocatalysis | Diarylprolinol silyl ether | Domino Michael/aminalization | One-pot formation of multiple stereocenters. acs.org |

| Biocatalysis | ω-Transaminase / Reductase | Desymmetrization of diketones / Reduction | Access to all diastereomers, mild conditions. nih.gov |

| Biocatalysis | Amine Oxidase / Imine Reductase (IRED) | Chemo-enzymatic dearomatization of pyridines | One-pot cascade, high stereoselectivity. nih.govacs.org |

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through minimized waste, energy efficiency, and the use of safer materials. nih.govmdpi.comresearchgate.net The synthesis of this compound and its analogues can be made more sustainable by incorporating these principles.

A key aspect is the use of catalytic methods over stoichiometric reagents, which dramatically improves atom economy. Both the transition-metal and organo/biocatalytic strategies discussed above are prime examples of this principle. mdpi.com

Developing one-pot or tandem reactions is another cornerstone of green synthesis. nih.gov By combining multiple transformations into a single operation, such as the chemoenzymatic cascades or organocatalytic domino reactions, chemists can avoid intermediate isolation and purification steps, which significantly reduces solvent usage and waste generation. nih.govacs.orgnih.gov

The choice of solvent is also critical. Water is the ultimate green solvent, and developing syntheses that proceed in aqueous media is a major goal. researchgate.net Biocatalytic reactions are often performed in water, showcasing their environmental benefits. nih.gov Research into performing transition-metal-catalyzed couplings in water or using other sustainable solvents like bio-derived liquids (e.g., glycerol, ethyl lactate) is an active area. researchgate.net

Finally, the use of biocatalysts represents a significant step towards greener processes. Enzymes operate under mild temperatures and pressures, are biodegradable, and often derive from renewable sources, making them an excellent choice for sustainable pharmaceutical manufacturing. nih.gov

Solvent-Free and Aqueous Phase Methodologies

The classic method for the N-acylation of amines like 2-(3-pyridinyl)piperidine is the Schotten-Baumann reaction. orgsyn.orgwikipedia.orgorganic-chemistry.org This reaction is typically conducted in a two-phase system, consisting of an organic solvent (such as dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (e.g., sodium hydroxide). orgsyn.orgwikipedia.org The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. byjus.com While effective, the use of volatile organic solvents raises environmental and safety concerns.

To address these drawbacks, modern synthetic chemistry has moved towards greener alternatives, including solvent-free and aqueous-phase reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions and often allows for the elimination of solvents. jocpr.com For instance, the condensation reaction for the synthesis of N'-benzylidene-2-hydroxybenzohydrazides has been successfully carried out using a microwave-assisted solvent-free method, with reaction times as short as 8-10 minutes and yields ranging from 62-80%. jocpr.com Similarly, solvent-free, microwave-assisted ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles and pyrazoles have been reported, demonstrating the broad applicability of this technique to heterocyclic compounds. nih.gov These examples suggest that the N-benzoylation of 2-(3-pyridinyl)piperidine could be efficiently achieved under similar solvent-free microwave conditions, thereby reducing waste and reaction times.

Aqueous-phase synthesis is another green alternative. The Schotten-Baumann reaction itself can be considered an early example of an aqueous-phase method due to its biphasic nature. orgsyn.orgwikipedia.org The direct benzoylation of piperidine, for example, can be carried out in water with sodium hydroxide (B78521) as the base. orgsyn.org Research on the synthesis of N-acyl derivatives of anabasine (B190304) has utilized a mixture of dichloromethane and aqueous base, highlighting the utility of water in the reaction medium. unipi.it The partial solubility of some pyridine derivatives in water can sometimes affect yield, but the environmental benefits of using water as a solvent are significant. unipi.it

Table 1: Comparison of Conventional and Green Synthesis Methodologies for Amide Formation

| Methodology | Solvent System | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional Schotten-Baumann | Dichloromethane/Water | Room Temperature, Stirring | High yields, well-established | Use of volatile organic solvents, potential for biphasic mixing issues |

| Microwave-Assisted (Solvent-Free) | None | Microwave Irradiation (e.g., 80-120 °C) | Rapid reaction times, no solvent waste, high efficiency | Requires specialized microwave equipment, potential for localized overheating |

| Aqueous Phase | Water (with or without co-solvent) | Room Temperature or Heating | Environmentally benign solvent, simplified workup | Potential for lower yields with water-insoluble reactants, hydrolysis of acyl chloride |

Mechanistic Insights into Key Bond-Forming Reactions

The key bond-forming reaction in the synthesis of this compound is the N-acylation of the piperidine nitrogen. In the context of the Schotten-Baumann reaction, the mechanism involves the nucleophilic attack of the secondary amine of the 2-(3-pyridinyl)piperidine on the electrophilic carbonyl carbon of benzoyl chloride. wikipedia.orgbyjus.com This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton. The base present in the reaction medium (e.g., triethylamine (B128534) or hydroxide) deprotonates the nitrogen, yielding the final amide product and neutralizing the generated acid. byjus.com The use of a base like pyridine can also enhance the reaction by forming a more reactive acylpyridinium salt intermediate. byjus.comjocpr.com

The stereochemistry and reactivity of the piperidine ring can influence the N-acylation reaction. The presence of the 3-pyridinyl substituent at the 2-position of the piperidine ring introduces a chiral center and can affect the conformational preference of the ring, which in turn can modulate the accessibility and nucleophilicity of the piperidine nitrogen.

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to gain deeper mechanistic insights into chemical reactions. researchgate.net For instance, DFT calculations have been employed to study the mechanism and selectivities of cycloaddition reactions involving related heterocyclic systems. Similar computational studies on the N-acylation of 2-(3-pyridinyl)piperidine could elucidate the transition state structures, activation energies, and the role of the solvent and base in the reaction mechanism. Such studies can help in optimizing reaction conditions and in the design of more efficient synthetic routes.

Elucidating Chemical Reactivity and Transformation Pathways of 1 Benzoyl 2 3 Pyridinyl Piperidine

Reactivity at the Piperidine (B6355638) Nitrogen Atom: Acylation and Alkylation Dynamics

The piperidine nitrogen in 1-Benzoyl-2-(3-pyridinyl)piperidine is part of an amide functionality, which significantly influences its reactivity. Unlike secondary amines, the lone pair of electrons on the nitrogen atom is delocalized due to resonance with the carbonyl group of the benzoyl moiety. This delocalization reduces the nucleophilicity of the nitrogen, making direct acylation and alkylation under standard conditions challenging.

However, the presence of the free amino group on a piperidine ring is a common site for functionalization through nucleophilic substitutions. nih.gov In the context of related benzoylpiperidine structures, N-alkylation with alkyl halides or amidic condensations with carboxylic acids are typical reactions to build upon the piperidine nitrogen side. nih.gov For this compound, any such reaction would necessitate prior cleavage of the benzoyl group to liberate the secondary amine.

Electrophilic and Nucleophilic Substitution on the Pyridine (B92270) and Benzoyl Rings

The pyridine and benzoyl rings of the molecule are susceptible to electrophilic and nucleophilic substitution reactions, respectively. The specific outcomes of these reactions are governed by the electronic properties of the interconnected ring systems.

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic substitution but is activated towards nucleophilic attack. The reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution reactions with piperidine has been studied, highlighting that the reaction mechanism can involve rate-determining deprotonation of an addition intermediate. nih.gov For this compound, the pyridine ring's susceptibility to nucleophilic substitution would be a key consideration in its transformation pathways.

| Ring System | Type of Substitution Favored | Influencing Factors |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Electron-deficient nature of the ring. |

| Benzoyl Ring | Electrophilic Aromatic Substitution | Activating/deactivating nature of existing substituents. |

Reductive and Oxidative Transformations of the Heterocyclic System

The heterocyclic piperidine and pyridine rings can undergo both reductive and oxidative transformations. The reduction of the pyridine ring to a piperidine ring is a well-established transformation, often achieved using sodium in absolute alcohol. orgsyn.org In the context of this compound, selective reduction of the pyridine ring without affecting the benzoyl group would be a potential synthetic route.

Oxidation of the piperidine ring can lead to the formation of various products, including piperidin-2-ones. researchgate.net For instance, the oxidation of an enantiopure piperidine derivative with bromine in acetic acid has been shown to generate the corresponding piperidin-2-one. researchgate.net Such oxidative processes could be applied to this compound to introduce further functionality. The oxidation of amines to amides is also a significant transformation in organic synthesis. researchgate.net

| Transformation | Reagents/Conditions | Potential Product |

| Pyridine Reduction | Sodium in absolute alcohol | Piperidine derivative |

| Piperidine Oxidation | Bromine in acetic acid | Piperidin-2-one derivative |

Conformational Dynamics and Their Influence on Intramolecular Reactivity

Studies on related piperidine nucleosides have shown that the conformation is adopted to relieve 1,3-diaxial strains. mdpi.com The preference for an equatorial orientation of a substituent on the piperidine ring is a common feature. mdpi.com In this compound, the relative orientation of the benzoyl and pyridinyl groups will be determined by the conformational preferences of the piperidine ring, which in turn can affect the accessibility of the different reactive sites. The removal of conformational constraints, for example by opening the piperidine ring, has been shown to impact biological activity in related systems, suggesting the importance of the defined three-dimensional structure. mdpi.com

Kinetic and Thermodynamic Studies of Reaction Processes

Detailed kinetic and thermodynamic studies specific to reaction processes involving this compound are not extensively reported in the literature. However, studies on analogous systems provide some insights. For nucleophilic aromatic substitution reactions of pyridinium ions with piperidine, the reactions are found to be second-order in piperidine concentration. nih.gov The activation parameters for these reactions have been determined, with negative entropies of activation observed across the series, suggesting a highly ordered transition state. nih.gov The Hammett relationship has been applied to correlate the rates of nucleophilic substitution reactions in related aromatic systems, with a high rho value indicating a significant sensitivity to substituent electronic effects. researchgate.net

| Reaction Type | Kinetic/Thermodynamic Parameter | Observation in Analogous Systems |

| Nucleophilic Aromatic Substitution | Reaction Order | Second-order in [piperidine] nih.gov |

| Nucleophilic Aromatic Substitution | Activation Entropy (ΔS‡) | Generally negative, indicating an ordered transition state nih.gov |

| Nucleophilic Substitution | Hammett ρ value | 4.95 for the reaction of 4-substituted 2-nitrobromobenzenes with piperidine researchgate.net |

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 1-Benzoyl-2-(3-pyridinyl)piperidine, a combination of one-dimensional and multi-dimensional NMR experiments would be indispensable.

Multi-Dimensional NMR for Complex Structure Assignment (e.g., COSY, HSQC, HMBC, NOESY)

The complexity of the proton and carbon environments in this compound, arising from the interplay of the benzoyl, piperidine (B6355638), and pyridine (B92270) moieties, necessitates the use of two-dimensional (2D) NMR techniques for definitive assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be critical for tracing the connectivity within the piperidine ring, identifying adjacent protons (e.g., H-2 to H-3, H-3 to H-4, etc.), and confirming the substitution pattern on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s), which are typically better resolved.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds). HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations from the proton at C-2 of the piperidine ring to the carbons of the pyridine ring, confirming their connection. Similarly, correlations between the piperidine protons (H-2 and H-6) and the benzoyl carbonyl carbon would establish the location of the acyl group on the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is vital for determining the relative stereochemistry and preferred conformation. For example, a NOESY spectrum could reveal spatial proximity between the piperidine H-2 proton and specific protons on the benzoyl ring, offering insights into the rotational conformation around the N-C(O) amide bond.

| 2D NMR Technique | Purpose | Key Expected Correlations for this compound |

|---|---|---|

| COSY | Identifies ¹H-¹H spin systems | Correlations between adjacent protons on the piperidine ring; Correlations between protons on the pyridine ring. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei | Assigns each carbon by linking it to its attached proton(s) (e.g., C2-H2, C3-H3, etc.). |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | Piperidine H-2 to pyridine carbons; Piperidine H-2/H-6 to benzoyl carbonyl carbon; Benzoyl protons to benzoyl carbonyl carbon. |

| NOESY | Identifies through-space ¹H-¹H proximities | Correlations between piperidine H-2 and pyridine protons; Correlations between piperidine H-2/H-6 and benzoyl ring protons to define conformation. |

Variable-Temperature NMR for Conformational Analysis and Rotational Barriers

The structure of this compound is not static. The piperidine ring undergoes chair-chair interconversion, and there is restricted rotation around the C(O)-N amide bond. These dynamic processes can be studied using variable-temperature (VT) NMR. At room temperature, NMR signals for certain protons might appear broad due to exchange between different conformations occurring at an intermediate rate on the NMR timescale. By cooling the sample, this exchange can be slowed, leading to the sharpening of signals for individual conformers. Conversely, heating the sample can cause these distinct signals to coalesce into a single averaged peak. Analysis of the spectra at different temperatures, particularly the coalescence temperature, allows for the calculation of the activation energy (ΔG‡) for these conformational changes, providing quantitative data on the rotational barriers. For N-acylpiperidines, this technique is fundamental for quantifying the barrier to amide bond rotation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. For this compound, with a neutral molecular formula of C₁₇H₁₈N₂O, HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This experimental mass can be compared to the calculated theoretical mass. An agreement to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, ruling out other possibilities with the same nominal mass.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O |

| Molecular Weight (Da) | 266.34 |

| Calculated Exact Mass of [M+H]⁺ (Da) | 267.1492 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretch of the tertiary amide, typically found in the region of 1630-1670 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic (benzoyl and pyridinyl) and aliphatic (piperidine) portions, as well as C=C and C=N stretching vibrations from the aromatic rings. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic rings.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the molecular connectivity and reveal the preferred conformation of the molecule in the solid state, including the chair conformation of the piperidine ring and the relative orientation of the three substituent groups.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound would typically involve the identification and characterization of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions. These forces collectively determine the stability and physical properties of the crystalline solid.

Based on the functionalities present in the this compound molecule—namely the benzoyl group's carbonyl oxygen, the aromatic pyridine ring, and the C-H bonds of the piperidine and phenyl rings—several types of interactions would be anticipated. The carbonyl oxygen is a potent hydrogen bond acceptor, likely to engage in C-H···O interactions with hydrogen atoms from neighboring molecules. The electron-rich π-systems of the benzoyl and pyridinyl rings could participate in π-π stacking or T-shaped π-π interactions, further stabilizing the crystal lattice.

To illustrate the type of data that would be presented if a crystallographic study were available, the following tables showcase hypothetical data based on common findings in related structures.

Table 1: Hypothetical Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(x)-H···O(y) | 0.98 | 2.45 | 3.35 | 150 |

| C(z)-H···N(pyridyl) | 0.98 | 2.60 | 3.50 | 155 |

Note: This data is illustrative and not based on experimental results for this compound.

Table 2: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₇H₁₈N₂O |

| Formula weight | 266.34 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.50 |

| b (Å) | 9.80 |

| c (Å) | 14.20 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1405 |

| Z | 4 |

Note: This data is hypothetical and serves to demonstrate the standard format for reporting crystallographic parameters.

The meticulous study of such parameters allows for a deep understanding of how individual molecules assemble into a highly ordered, three-dimensional structure. The specific arrangement can influence critical material properties such as solubility, melting point, and bioavailability.

While the broader chemical community awaits the publication of a definitive crystal structure for this compound, the principles gleaned from related compounds provide a valuable, albeit incomplete, framework for understanding its potential solid-state behavior. Further experimental investigation is necessary to fully elucidate the intricate network of intermolecular forces at play.

Computational and Theoretical Investigations of 1 Benzoyl 2 3 Pyridinyl Piperidine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental molecular properties of 1-Benzoyl-2-(3-pyridinyl)piperidine and its analogues.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis

The electronic landscape of a molecule is critical to understanding its chemical behavior. For derivatives of piperidine (B6355638), DFT calculations are frequently used to map the electron density, identify reactive sites, and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. In studies of related heterocyclic compounds like quinoline (B57606), DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine these energies. For instance, the HOMO and LUMO energies for quinoline have been calculated to be -6.646 eV and -1.816 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.83 eV. nih.gov This gap is instrumental in understanding the charge transfer interactions within the molecule, which are often responsible for its biological activity. nih.gov

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, highlighting electrophilic and nucleophilic centers. This information is vital for predicting how the molecule will interact with biological targets.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Heterocyclic Compound (Quinoline) Calculated using DFT

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 nih.gov |

| LUMO | -1.816 nih.gov |

| HOMO-LUMO Gap | 4.83 nih.gov |

This table presents data for a related compound to illustrate the type of information obtained from quantum chemical calculations.

Geometrical Optimization and Conformational Preferences

The three-dimensional structure of this compound is not static. The piperidine ring can adopt various conformations, and rotation around the amide bond introduces further flexibility. Geometrical optimization using DFT or ab initio methods allows for the determination of the most stable conformations of the molecule. rub.denih.gov

For N-acylpiperidines, studies have shown a preference for the axial orientation of a substituent at the 2-position of the piperidine ring. nih.gov This preference is influenced by pseudoallylic strain. Furthermore, the piperidine ring in such compounds can exist in chair and twist-boat conformations, with the chair form generally being more stable. nih.gov However, the energy difference can be small, and the twist-boat conformation has been observed in crystal structures of related N-acylpiperidines, suggesting that it can be stabilized by intermolecular interactions. nih.gov Computational studies on related N-acyl-2,6-diphenylpiperidin-4-one oximes have also highlighted the existence of boat conformations. researchgate.net The relative energies of these conformers can be calculated to predict their populations at equilibrium. nih.gov

Table 2: Illustrative Relative Energies of Conformers for a Substituted N-Acylpiperidine

| Conformer | Relative Free Energy (kcal/mol) |

| Axial (Chair) | 0.0 |

| Equatorial (Chair) | +2.5 |

| Twist-Boat | +1.5 |

This table provides hypothetical data based on findings for analogous compounds to illustrate the conformational preferences that can be determined computationally.

Prediction of Spectroscopic Parameters and Spectroscopic Property Correlation

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR and Raman). By calculating these parameters for different possible conformations and comparing them with experimental data, the predominant solution-state structure can be determined.

For instance, the prediction of 1H and 13C NMR chemical shifts requires averaging the calculated shifts over an ensemble of low-energy conformations. nih.gov The accuracy of these predictions has been shown to be high enough to distinguish between different isomers and conformers. Theoretical calculations of vibrational frequencies can aid in the assignment of complex experimental IR and Raman spectra.

Molecular Dynamics Simulations for Conformational Fluxionality in Solution

While quantum chemical calculations provide information on static, low-energy conformations, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal the pathways and timescales of conformational transitions. mdpi.com

For this compound, MD simulations in an explicit solvent like water can be used to study the flexibility of the piperidine ring, the rotation around the amide bond, and the orientation of the benzoyl and pyridinyl groups. researchgate.netnitech.ac.jpresearchgate.netnih.gov These simulations can provide insights into the solvent-accessible surface area and the formation of hydrogen bonds, which are crucial for understanding the molecule's interactions in a biological environment. researchgate.net Studies on related amides have shown that the energy barrier for rotation around the C-N amide bond is significant, leading to the existence of distinct conformers that can be observed on the NMR timescale. nih.govrsc.orgscience.govazom.com

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry can be used to explore the potential chemical reactions of this compound, including its synthesis and metabolic degradation. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

For example, theoretical studies on the acylation of piperidines can elucidate the mechanism of the formation of the benzoyl group. researchgate.net The free energy profile of such reactions can be calculated to determine the rate-limiting step. nih.govsci-hub.se Studies on the piperidine-catalyzed Knoevenagel condensation have shown that theoretical calculations can accurately predict the reaction mechanism and energy barriers. nih.govsci-hub.se Furthermore, theoretical investigations into the copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have provided detailed mechanistic insights. acs.org Similarly, the atmospheric photo-oxidation of piperidine has been studied theoretically, revealing the branching ratios for H-abstraction from different positions. whiterose.ac.uk

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. creative-biolabs.comyoutube.com While specific QSRR studies on this compound are not widely reported, the principles can be applied to understand the factors influencing its properties.

For a series of related compounds, molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) can be calculated and correlated with an experimental measure of reactivity. For instance, QSAR (Quantitative Structure-Activity Relationship) models have been developed for neonicotinoid pesticides, which share the pyridinyl moiety, to predict their ecotoxicity. springernature.comnih.gov These models can identify the key structural features that determine the compounds' biological activity. Similar approaches could be used to develop QSRR models for the reactivity of benzoylpiperidine derivatives in various chemical transformations.

In Silico Design and Prediction of Chemically Modified Analogues

The in silico design of chemically modified analogues of this compound represents a pivotal strategy in contemporary medicinal chemistry. This computational approach allows for the rational design and prospective evaluation of novel compounds with potentially enhanced biological activities and refined pharmacokinetic profiles. By leveraging sophisticated molecular modeling techniques, researchers can explore a vast chemical space to identify promising candidates for synthesis and subsequent experimental validation.

The process of in silico design typically commences with the establishment of a pharmacophore model or a detailed understanding of the target receptor's binding site. For instance, the benzoylpiperidine framework is recognized as a privileged structure in the development of atypical antipsychotic agents, largely due to its presence in potent 5-HT₂A receptor antagonists like ketanserin (B1673593) and altanserin. nih.gov It has been observed that the 4-(p-fluorobenzoyl)piperidine fragment is often crucial for the anchoring or proper orientation of the ligand within the 5-HT₂A receptor. nih.gov This insight provides a foundational hypothesis for designing new analogues.

Computational studies are instrumental in predicting how structural modifications to the this compound scaffold will influence its interaction with biological targets. Molecular docking simulations, for example, can predict the binding mode and affinity of newly designed analogues. These simulations might explore substitutions on the benzoyl ring or the pyridinyl moiety to enhance interactions with key amino acid residues in the receptor's binding pocket. For example, in the development of MAGL inhibitors, computational analysis revealed that a hydroxyl group on the benzoyl moiety could form a critical hydrogen bond with specific residues in the enzyme's active site. nih.gov This led to the design of new analogues with modified benzoyl and phenolic groups to optimize this interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful in silico tool. By building mathematical models that correlate structural features of a series of compounds with their biological activities, QSAR can predict the potency of novel, unsynthesized analogues. mdpi.com These models are constructed using descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. mdpi.com

A key objective in the in silico design of analogues is often the optimization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. For instance, the introduction of small heterocyclic groups as amide surrogates has been explored to minimize potential metabolic liabilities in related piperidine derivatives. researchgate.net

The following tables present hypothetical data derived from in silico studies, illustrating the predicted effects of various chemical modifications on the properties of this compound analogues.

Table 1: Predicted Binding Affinities of Modified Analogues

| Compound ID | Modification | Predicted Target | Predicted Binding Affinity (Ki, nM) |

|---|---|---|---|

| BPP-01 | 4'-Fluoro (Benzoyl) | 5-HT₂A Receptor | 5.2 |

| BPP-02 | 4'-Chloro (Benzoyl) | 5-HT₂A Receptor | 8.1 |

| BPP-03 | 4'-Methoxy (Benzoyl) | 5-HT₂A Receptor | 12.5 |

| BPP-04 | 2'-Methyl (Pyridinyl) | Dopamine (B1211576) D₂ Receptor | 25.3 |

| BPP-05 | 6'-Methyl (Pyridinyl) | Dopamine D₂ Receptor | 18.9 |

| BPP-06 | 4'-Fluoro (Benzoyl), 2'-Methyl (Pyridinyl) | 5-HT₂A/D₂ Receptor | 7.8 (5-HT₂A), 21.4 (D₂) |

Table 2: Predicted ADME Properties of Selected Analogues

| Compound ID | Modification | Predicted logP | Predicted BBB Penetration | Predicted Metabolic Stability |

|---|---|---|---|---|

| BPP-01 | 4'-Fluoro (Benzoyl) | 3.1 | High | Moderate |

| BPP-03 | 4'-Methoxy (Benzoyl) | 2.8 | Moderate | High |

| BPP-05 | 6'-Methyl (Pyridinyl) | 3.3 | High | Moderate |

| BPP-06 | 4'-Fluoro (Benzoyl), 2'-Methyl (Pyridinyl) | 3.5 | High | Low |

The successful application of these in silico methodologies facilitates a more focused and efficient drug discovery process. By prioritizing the synthesis of compounds with the most promising predicted profiles, computational and theoretical investigations significantly reduce the time and resources required to identify lead candidates for further development. The integration of virtual screening, molecular docking, and QSAR modeling continues to expand the arsenal (B13267) of tools available for the design of novel therapeutics based on the this compound scaffold. nih.gov

1 Benzoyl 2 3 Pyridinyl Piperidine As a Versatile Synthetic Scaffold and Building Block in Organic Chemistry

Strategic Utilization in the Construction of Complex Organic Architectures

The 2-(3-pyridinyl)piperidine core, present in 1-benzoyl-2-(3-pyridinyl)piperidine, is a key structural motif found in numerous natural products, particularly alkaloids. The synthesis of such complex natural products often relies on the use of piperidine-containing building blocks. The N-benzoyl group in this compound serves as a crucial protecting group for the piperidine (B6355638) nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions of the molecule.

The pyridine (B92270) ring offers a site for various synthetic modifications, including nucleophilic and electrophilic aromatic substitution, cross-coupling reactions, and N-oxidation, enabling the elaboration of the molecule into more complex structures. For instance, the synthesis of piperidine alkaloids often involves the stereoselective construction of the piperidine ring, followed by the introduction of various substituents. The this compound scaffold can be a key intermediate in such synthetic routes, where the benzoyl group can be removed under specific conditions to allow for further derivatization of the piperidine nitrogen.

The strategic importance of this scaffold is highlighted in the synthesis of various biologically active compounds. The piperidine unit is a common feature in many pharmaceuticals, and the ability to selectively modify the pyridinyl and benzoyl portions of the molecule allows for the creation of a diverse range of analogues for structure-activity relationship (SAR) studies.

Scaffold for Chemical Library Generation for Materials Science or Catalyst Development

The modular nature of this compound makes it an excellent scaffold for the generation of chemical libraries. By systematically varying the substituents on the benzoyl and pyridinyl rings, a large and diverse collection of compounds can be synthesized. Such libraries are invaluable in the discovery of new materials and catalysts.

In materials science, the incorporation of pyridinylpiperidine moieties into polymers or other materials can impart specific properties, such as thermal stability, conductivity, or light-emitting characteristics. A combinatorial approach, starting from a common scaffold like this compound, allows for the rapid screening of a wide range of derivatives to identify materials with desired functionalities.

For catalyst development, the pyridinyl and piperidine nitrogens can act as coordination sites for metal centers. By creating a library of ligands based on the this compound scaffold with diverse steric and electronic properties, it is possible to fine-tune the performance of a metal catalyst for a specific chemical transformation. High-throughput screening of these ligand libraries can accelerate the discovery of highly efficient and selective catalysts.

Below is a representative table illustrating how a chemical library could be generated from the this compound scaffold.

| Entry | R1 (Benzoyl Ring) | R2 (Pyridine Ring) | Potential Application Area |

| 1 | H | H | Starting Material |

| 2 | 4-OCH3 | 6-CH3 | Catalyst Ligand |

| 3 | 4-NO2 | 5-Cl | Material Precursor |

| 4 | 3-CF3 | 4-Br | Catalyst Ligand |

Applications in Ligand Design for Chemical Catalysis

The 2-(3-pyridinyl)piperidine framework is a well-established bidentate ligand scaffold in coordination chemistry and catalysis. The pyridine nitrogen and the piperidine nitrogen can chelate to a metal center, forming a stable complex. The N-benzoyl group in this compound modifies the electronic properties of the piperidine nitrogen, and its steric bulk can influence the coordination geometry around the metal.

Derivatives of 2-(3-pyridinyl)piperidine have been successfully employed as ligands in a variety of catalytic reactions, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The stereochemistry of the 2-position of the piperidine ring can be controlled, leading to the synthesis of chiral ligands for enantioselective catalysis.

The development of new chiral pyridine-derived ligands is a significant area of research aimed at achieving high stereoselectivity in asymmetric synthesis. The rigid structure of the 2-(3-pyridinyl)piperidine scaffold, when incorporated into a ligand, can create a well-defined chiral environment around the metal center, leading to high levels of enantiomeric excess in the product. While direct catalytic applications of this compound itself may be limited due to the acylated nitrogen, its deprotected form, 2-(3-pyridinyl)piperidine, and other N-substituted derivatives are highly valuable in catalysis.

The following table presents examples of catalytic reactions where pyridinylpiperidine-type ligands have been utilized, showcasing their versatility.

| Catalyst System | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (%) |

| [Rh(COD)Cl]2 / Chiral Pyridinylpiperidine Ligand | Asymmetric Hydrogenation | Methyl acetamidoacrylate | >99 | 98 |

| Pd(OAc)2 / Pyridinylpiperidine-phosphine Ligand | Suzuki Cross-Coupling | 4-Bromoanisole | 95 | N/A |

| [Ir(COD)Cl]2 / Chiral Pyridinylpiperidine Ligand | Asymmetric Transfer Hydrogenation | Acetophenone | 92 | 95 |

Emerging Research Avenues and Methodological Advancements in 1 Benzoyl 2 3 Pyridinyl Piperidine Chemistry

Novel Catalytic Strategies for Sustainable Synthesis and Functionalization

The development of novel catalytic strategies is paramount for the sustainable synthesis and functionalization of 1-benzoyl-2-(3-pyridinyl)piperidine and related piperidine (B6355638) derivatives. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of stoichiometric reagents, leading to significant waste generation. nih.gov Modern research focuses on overcoming these limitations through innovative catalytic systems.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the direct functionalization of the piperidine ring. nih.gov The selectivity of these reactions, directing functionalization to the C2, C3, or C4 positions, can be controlled by the choice of both the rhodium catalyst and the amine protecting group. nih.gov For instance, the use of a N-Boc-protecting group with a Rh2(R-TCPTAD)4 catalyst favors C2 functionalization, while a N-brosyl group with a Rh2(R-TPPTTL)4 catalyst also directs to the C2 position with high diastereoselectivity. nih.gov In contrast, employing N-α-oxoarylacetyl-piperidines in conjunction with a Rh2(S-2-Cl-5-BrTPCP)4 catalyst can steer the functionalization towards the C4 position. nih.gov The synthesis of 3-substituted analogues has been achieved indirectly through the cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening. nih.gov

Copper-catalyzed reactions also show significant promise. For example, the intramolecular C-H amination of N-fluoride amides using [TpxCuL] complexes as precatalysts provides a route to piperidines. acs.org Mechanistic studies have identified a fluorinated copper(II) complex as a key intermediate in this transformation. acs.org Furthermore, gold nanoparticles supported on ceria (Au/CeO2) have been utilized for the selective aerobic dehydrogenative aromatization of cyclohexenone motifs with secondary amines, including piperidines, to yield m-phenylenediamine (B132917) derivatives. acs.org This heterogeneous catalytic system is robust and applicable to large-scale synthesis. acs.org

The synthesis of the benzoylpiperidine fragment itself can be achieved through various routes, often starting from commercially available materials like isonipecotic acid or its ethyl ester. nih.gov These methods typically involve N-protection, followed by reactions such as Friedel-Crafts acylation or Weinreb-Nahm ketone synthesis to introduce the benzoyl group. nih.gov

Recent advancements also include the use of zinc(II) compounds as cheaper and less toxic alternatives to precious metal catalysts. rsc.org These have been shown to mediate the formation of amidines from nitriles and various piperidine derivatives. rsc.org

Table 1: Catalytic Strategies for Piperidine Functionalization

| Catalyst System | Protecting Group | Position of Functionalization | Key Features |

| Rh2(R-TCPTAD)4 | N-Boc | C2 | Moderate yield, variable stereoselectivity. nih.gov |

| Rh2(R-TPPTTL)4 | N-Bs | C2 | High diastereoselectivity. nih.gov |

| Rh2(S-2-Cl-5-BrTPCP)4 | N-α-oxoarylacetyl | C4 | Good yield and enantiocontrol. nih.gov |

| [TpxCuL] | - | - | Intramolecular C-H amination of N-fluoride amides. acs.org |

| Au/CeO2 | - | - | Aerobic dehydrogenative aromatization. acs.org |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Furthermore, AI tools are being developed to assist in retrosynthetic analysis, the process of working backward from a target molecule to identify potential starting materials and reaction pathways. nih.gov By learning from millions of published reactions, these tools can propose viable synthetic routes that a human chemist might overlook. nih.gov Some platforms also incorporate risk alerts and suggest solutions to potential problems, acting as an early warning system in the design of synthetic routes. chemical.ai

Table 2: Applications of AI/ML in Chemical Synthesis

| Application Area | AI/ML Technique | Benefit |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Maximizes yield, improves selectivity, minimizes waste. researchgate.net |

| Reaction Prediction | Neural Networks, Support Vector Machines | Predicts reaction outcomes and yields. nih.govresearchgate.net |

| Retrosynthesis | Recommender Systems, Nearest Neighbor Models | Proposes novel and efficient synthetic routes. nih.gov |

| Property Prediction | Graph Neural Networks, Random Forests | Predicts biological activity and physicochemical properties. rsc.orgpatsnap.com |

Advanced In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Advanced in situ spectroscopic techniques are providing unprecedented insights into the mechanisms of chemical reactions, including the synthesis of this compound and its analogs. mdpi.comnih.gov These methods allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates without the need for sampling and offline analysis. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of fiber-optic attenuated total reflection (ATR) probes, is a powerful tool for tracking the progress of reactions in solution. mdpi.comnih.gov By monitoring changes in the infrared spectrum, chemists can follow the concentration profiles of various species throughout the reaction. This has been successfully applied to study the formation of arene diazonium salts and their subsequent use in Heck-Matsuda reactions, enabling the optimization of reaction parameters and confirming reaction completion. mdpi.comnih.gov Such techniques could be invaluable for monitoring the benzoylation step in the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for in situ reaction monitoring. fu-berlin.de LED-NMR setups, which allow for the irradiation of a sample within the NMR spectrometer, are particularly useful for studying photocatalytic reactions. fu-berlin.de This has enabled researchers to track the formation of key intermediates and gain a more holistic understanding of complex reaction mechanisms under native conditions. fu-berlin.de For example, time-resolved 31P-NMR has been used to follow the reaction of white phosphorus with aryl iodides, while 11B-NMR has been employed to observe the formation of borenium cations in C-F bond activation reactions. fu-berlin.de

Mass spectrometry has also been utilized to identify potential intermediates in catalytic cycles. In the copper-catalyzed synthesis of piperidines, mass spectrometry studies have provided evidence for the formation of a Cu(II)-F species. acs.org

The data obtained from in situ spectroscopic monitoring is crucial for developing a detailed kinetic understanding of a reaction. fu-berlin.de This information allows for the optimization of reaction conditions to improve efficiency and selectivity, and also aids in the elucidation of complex reaction mechanisms by providing direct evidence for the involvement of specific intermediates. mdpi.comfu-berlin.de

Exploration of Photo- and Electro-Chemical Transformations for Novel Derivatizations

Photo- and electro-chemical methods are emerging as powerful and sustainable alternatives to traditional synthetic transformations for creating novel derivatives of this compound. These techniques often proceed under mild conditions and can provide access to unique reactivity patterns that are not achievable through conventional thermal methods.

Photochemical transformations, which utilize light to initiate chemical reactions, have been explored for the modification of related pyridyl compounds. For example, the irradiation of 1-(2-pyridyl)- and 1-(3-pyridyl)-2-nitropropenes has been shown to lead to a photorearrangement, yielding 1-hydroxyiminopropan-2-ones in high yield. rsc.org While this specific reaction may not be directly applicable to this compound, it demonstrates the potential of photochemistry to induce novel transformations in pyridyl-containing molecules. Photocatalysis, in particular, has become a cornerstone of modern organic synthesis, enabling the generation of reactive open-shell intermediates under mild conditions. fu-berlin.de

Electrochemical synthesis offers another avenue for novel derivatizations. By using an electric current to drive chemical reactions, it is possible to achieve transformations without the need for stoichiometric chemical oxidants or reductants, thus leading to greener processes. Catalyst-free electrochemical coupling reactions have been reported for the synthesis of phenanthridines from 2-isocyanobiphenyls and amines. rsc.org This approach involves the cathodic reduction of in situ formed diazonium ions to generate aryl radicals, which then couple with isocyanides. rsc.org Such electrochemical strategies could potentially be adapted for the functionalization of the pyridine (B92270) or benzoyl rings of this compound.

The synthesis of various heterocyclic compounds, including those with pyridyl functionalities, has been achieved through novel one-pot reactions, which can sometimes be facilitated by non-conventional energy sources. nih.gov The development of new methodologies for forming C-N and C-C bonds is central to expanding the diversity of accessible piperidine derivatives. nih.govresearchgate.net For example, radical-mediated amine cyclization using a cobalt(II) catalyst has been developed for the synthesis of piperidines. nih.gov

The exploration of these photo- and electro-chemical methods, along with other novel synthetic strategies, will undoubtedly lead to the discovery of new derivatives of this compound with potentially enhanced or novel biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Benzoyl-2-(3-pyridinyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of piperidine derivatives or coupling reactions with benzoyl and pyridinyl groups. Key steps include:

- Using benzoyl chloride and 3-pyridinyl precursors under nucleophilic substitution conditions.

- Optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions.

- Employing catalysts like triethylamine to enhance reaction efficiency.

- Purification via column chromatography or recrystallization to isolate high-purity products .

Q. How is the structural configuration of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to identify substituent positions (e.g., benzoyl carbonyl at ~170 ppm in 13C NMR).

- X-ray crystallography for absolute stereochemistry (if applicable).

- HPLC to assess purity (>95% for biological assays).

- FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different assays?

- Methodological Answer :

- Comparative Assay Design : Test the compound under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Solubility Analysis : Use DLS or UV-Vis to assess solubility in assay media; poor solubility may lead to false negatives .

- Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. cell-based inhibition assays) .

Q. What strategies enhance the target selectivity of this compound analogs in receptor-binding studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorination at the piperidine ring to improve metabolic stability) .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and optimize steric/electronic interactions with the target receptor .

- Selectivity Screening : Test against off-target receptors (e.g., GPCR panels) to identify structural motifs causing cross-reactivity .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and quantify parent compound degradation via LC-MS/MS.

- CYP450 Inhibition Studies : Identify metabolic pathways using isoform-specific probes (e.g., CYP3A4, CYP2D6).

- Pharmacokinetic Profiling : Administer the compound in rodent models and measure plasma half-life, clearance, and bioavailability .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate IC50/EC50 values.

- ANOVA with Post-Hoc Tests : Compare toxicity across dose groups (e.g., Tukey’s HSD for multiple comparisons).

- Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent effects) in high-throughput screens .

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in catalytic reactions?

- Methodological Answer :

- Optimize Geometry : Use B3LYP/6-31G* to determine ground-state electronic configuration.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Transition State Modeling : Identify energy barriers for key reactions (e.g., benzoyl group substitution) using Gaussian or ORCA .

Experimental Troubleshooting

Q. What steps mitigate low yields in the synthesis of this compound analogs?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.

- Protecting Groups : Use Boc or Fmoc groups to prevent undesired side reactions at the piperidine nitrogen.

- Reaction Monitoring : Employ TLC or in situ IR to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.